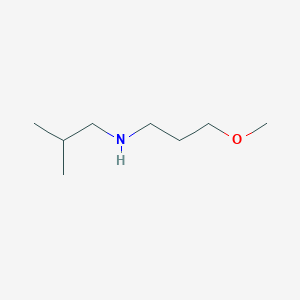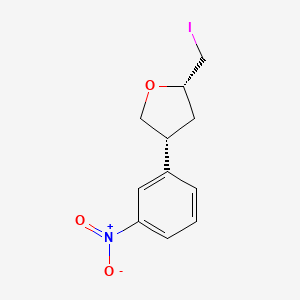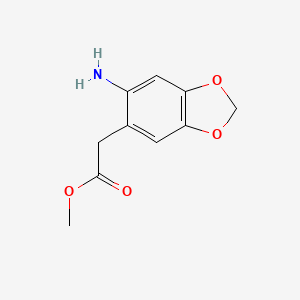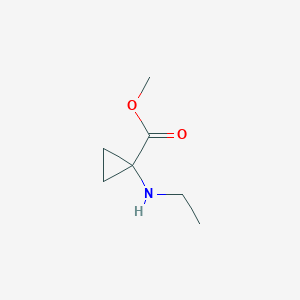![molecular formula C17H18N2O5 B13161158 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)
4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and a phenoxycarbonyl group
Métodos De Preparación
The synthesis of 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrrolidine ring, followed by the introduction of the oxazole ring and the phenoxycarbonyl group. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions for these reactions vary depending on the desired outcome, and the major products formed can include various derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid include other pyrrolidine and oxazole derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
4-ethyl-2-(1-phenoxycarbonylpyrrolidin-3-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c1-2-13-14(16(20)21)24-15(18-13)11-8-9-19(10-11)17(22)23-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,20,21) |
Clave InChI |
LZHWBVILLLOTOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC(=N1)C2CCN(C2)C(=O)OC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)





![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)

![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)

